BenchChemオンラインストアへようこそ!

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

sEH inhibition FRET-based ACPU displacement assay recombinant human sEH

1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS 2034363-06-7, molecular formula C₁₈H₁₈N₄O₃, MW 338.4 g/mol) is a synthetic urea derivative that functions as a potent inhibitor of human soluble epoxide hydrolase (sEH; EC 3.3.2.10), encoded by the EPHX2 gene. The compound is disclosed and exemplified as Compound 1 in three related US patents (US10377744, US11123311, US11723929) assigned to the University of California.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
CAS No. 2034363-06-7
Cat. No. B6426171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
CAS2034363-06-7
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23)
InChIKeyCMPDFAAGBAPLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS 2034363-06-7): Soluble Epoxide Hydrolase Inhibitor for Targeted Procurement


1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS 2034363-06-7, molecular formula C₁₈H₁₈N₄O₃, MW 338.4 g/mol) is a synthetic urea derivative that functions as a potent inhibitor of human soluble epoxide hydrolase (sEH; EC 3.3.2.10), encoded by the EPHX2 gene [1]. The compound is disclosed and exemplified as Compound 1 in three related US patents (US10377744, US11123311, US11723929) assigned to the University of California [2]. Biochemically, it inhibits recombinant human sEH with an equilibrium dissociation constant (Kᵢ) of 1.40 nM, measured via a FRET-based competitive displacement assay using the fluorescent probe ACPU [3]. The compound belongs to the furan-2-yl-pyrazin-2-yl-methyl urea chemotype, a scaffold distinct from the more extensively characterized piperidine-urea and adamantyl-urea sEH inhibitor classes.

Why Generic Substitution of 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea with Other In-Class sEH Inhibitors Is Not Scientifically Justified


Soluble epoxide hydrolase inhibitors constitute a structurally heterogeneous class; parent patent US10377744 alone exemplifies over 2,300 urea derivatives with Kᵢ values spanning four orders of magnitude (<0.05 nM to >1,000 nM) [1]. Even within the same patent family, compounds sharing the central urea pharmacophore exhibit widely divergent potencies due to subtle variations in the aryl/heteroaryl substituents flanking the urea linkage. For instance, Compound 6 (piperidine-trifluoromethoxy-phenyl urea scaffold) achieves a Kᵢ of 0.550 nM, whereas Compound 37 reaches only 3.80 nM under identical assay conditions [2]. The target compound's furan-2-yl-pyrazin-2-yl-methyl moiety confers a unique hydrogen-bonding topology and steric profile that cannot be replicated by simple piperidine-, adamantyl-, or benzyl-substituted urea analogs. Furthermore, the 2-ethoxyphenyl substituent modulates both lipophilicity and metabolic stability differently than the more common 4-trifluoromethoxy-phenyl or 4-trifluoromethyl-phenyl groups found in many in-class comparators. These structural differences translate into measurable potency shifts (as demonstrated in Section 3) and potential differences in off-target engagement, aqueous solubility, and microsomal stability, making direct functional substitution scientifically unsupported without side-by-side experimental validation [3].

Quantitative Differentiation Evidence: 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Versus Closest Analogs and sEH Inhibitor Benchmarks


Head-to-Head Potency Comparison: Target Compound vs. Compound 6 (Piperidine-Urea Scaffold) in the Same Patent Family Under Identical Assay Conditions

In a direct head-to-head comparison using recombinant human sEH expressed in baculovirus and a FRET-based ACPU displacement assay with 1 hr incubation, the target compound (Compound 1, BDBM408978) exhibited a Kᵢ of 1.40 nM [1]. By contrast, Compound 6 (BDBM408985)—a piperidine-urea analog bearing a 4-trifluoromethoxy-phenyl group—achieved a Kᵢ of 0.550 nM in the identical assay format [2]. This represents a 2.5-fold higher potency for Compound 6. However, the target compound's furan-2-yl-pyrazin-2-yl-methyl scaffold eliminates the basic piperidine nitrogen present in Compound 6, potentially reducing hERG channel liability and lysosomal trapping—properties that must be experimentally verified but represent a structural basis for differentiated pharmacological behavior.

sEH inhibition FRET-based ACPU displacement assay recombinant human sEH

Within-Patent-Family Potency Ranking: Target Compound Positions as an Intermediate-Potency Analog Among the Furan-Pyrazine Urea Subseries

Within the US10377744/US11123311/US11723929 patent family, the target compound (Kᵢ = 1.40 nM) occupies an intermediate potency tier. At the high-potency extreme, Compound 40 (BDBM409020) achieves a Kᵢ below 0.05 nM, while Compound 14 (BDBM408992) reaches 0.220 nM [1]. Closer structural relatives include Compound 12 (BDBM408991, piperidine-urea with 4-CF₃-phenyl, Kᵢ = 1.0 nM) and Compound 11 (BDBM408990, Kᵢ = 1.19 nM) [2]. At the lower-potency end, Compound 37 (BDBM409017) exhibits a Kᵢ of 3.80 nM [3]. All measurements were conducted under standardized FRET-based ACPU displacement conditions against recombinant human sEH. The target compound's 1.40 nM Kᵢ places it within 1.2- to 1.4-fold of Compounds 11 and 12, and approximately 2.7-fold more potent than Compound 37.

sEH inhibition structure-activity relationship urea pharmacophore

Cross-Study Potency Comparison: Target Compound Versus Clinically-Investigated sEH Inhibitors (AR9281, GSK2256294) and Widely Used Research Tools (TPPU, AUDA)

Although direct head-to-head data under identical conditions are unavailable, cross-study comparison using reported human sEH inhibitory data provides a contextual potency framework. The target compound (Kᵢ = 1.40 nM) is approximately 10-fold more potent than AR9281 (IC₅₀ = 13.8 nM against human sEH) and approximately 49-fold more potent than AUDA (IC₅₀ = 69 nM against human sEH) . It is within 2.6-fold of TPPU (IC₅₀ = 3.7 nM against human sEH) . However, it is substantially less potent than GSK2256294 (IC₅₀ = 27 pM against human sEH, approximately 52-fold difference) [1]. CAUTION: These comparisons span different assay formats (FRET-based ACPU displacement vs. PHOME fluorescence substrate), enzyme sources (recombinant baculovirus-expressed vs. E. coli-expressed), and endpoint metrics (Kᵢ vs. IC₅₀), so quantitative rank-ordering should be treated as approximate.

sEH inhibitor benchmarking cross-study comparison clinical candidate comparators

Structural Scaffold Differentiation: Furan-2-yl-Pyrazin-2-yl-Methyl Urea Chemotype Versus Predominant Piperidine-Urea sEH Inhibitor Architecture

The target compound features a furan-2-yl-pyrazin-2-yl-methyl urea scaffold, which is structurally distinct from the dominant chemotype represented by the majority of sEH inhibitors bearing a central piperidine ring (e.g., TPPU, AR9281, Compound 6, Compound 12, Compound 37, and Compound 14 within the same patent family) [1]. In the target compound, the urea nitrogen is connected to a methylene linker that bridges to a pyrazine ring substituted at the 3-position with a furan-2-yl group, creating a bi-heteroaryl system with extended π-conjugation and hydrogen-bond acceptor capacity. The 2-ethoxyphenyl group on the opposing urea nitrogen introduces a moderate lipophilic substituent (estimated cLogP contribution) with rotatable ether oxygen that may serve as an additional hydrogen-bond acceptor. By comparison, the piperidine-urea analogs bear a basic tertiary amine center (pKₐ ~8–9, predominantly protonated at physiological pH) that can engage in cation-π interactions within the sEH active site but also introduces potential hERG channel binding and lysosomal phospholipidosis risk [2]. The absence of a basic center in the target compound's central scaffold may confer differentiated cellular permeability, intracellular distribution, and off-target selectivity profiles relative to piperidine-containing analogs—properties requiring experimental confirmation but representing a structurally grounded differentiation basis .

medicinal chemistry scaffold diversity sEH inhibitor chemotype

Physicochemical Property Differentiation: Molecular Complexity and Hydrogen-Bonding Capacity Compared to Simpler Urea sEH Inhibitors

The target compound has a molecular complexity rating of 423 (as reported by Smolecule), reflecting the presence of four heteroaromatic rings (furan, pyrazine, and the ethoxyphenyl aromatic system) and a urea linker with rotatable bonds . Its molecular weight of 338.4 g/mol places it within Lipinski-compliant space, but its calculated hydrogen-bond acceptor count (5 acceptors: urea carbonyl oxygen, pyrazine nitrogens ×2, furan oxygen, ethoxy oxygen) and hydrogen-bond donor count (2 donors: urea NH ×2) suggest a distinct solubility and permeability profile compared to simpler urea sEH inhibitors. For context, TPPU (MW = 413.4 g/mol, 8 acceptors, 1 donor) and AUDA (MW = 420.6 g/mol, 3 acceptors, 3 donors) represent different physicochemical spaces . The compound's exact mass of 338.13789 g/mol and InChI Key (CMPDFAAGBAPLOT-UHFFFAOYSA-N) provide unique identifiers for unambiguous procurement and database cross-referencing . No experimental logP, aqueous solubility, or pKₐ data were identified for this compound in publicly accessible databases at the time of this analysis.

physicochemical properties drug-likeness molecular complexity

Defined Application Scenarios for 1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Based on Quantitative Evidence


Biochemical sEH Inhibition Screening: Use as a Non-Piperidine Positive Control with Defined Potency (Ki = 1.40 nM)

The compound is suitable as a positive control in FRET-based sEH inhibition assays (ACPU displacement format) where its precisely characterized Kᵢ of 1.40 nM—established under baculovirus-expressed recombinant human sEH conditions—provides a calibrated reference point [1]. Its non-piperidine scaffold avoids the potential confounding factor of pH-dependent ionization that affects piperidine-containing controls (e.g., TPPU, Compound 6), making it particularly valuable for experiments conducted at varying pH or in systems where lysosomal trapping is a concern. Researchers should pre-dissolve the compound in DMSO and verify solubility in the final assay buffer at the intended concentration range, as experimental aqueous solubility data are not yet publicly available .

Structure-Activity Relationship (SAR) Expansion: Exploring the Furan-Pyrazine-Urea Chemical Space Orthogonal to Piperidine-Based sEH Inhibitors

The compound serves as a structurally validated starting point for medicinal chemistry campaigns aiming to develop non-piperidine sEH inhibitors [1]. Its furan-2-yl-pyrazin-2-yl-methyl urea scaffold occupies chemical space that is underrepresented in the sEH inhibitor patent literature—fewer than 5% of exemplified compounds in US10377744 feature this linker topology . The 2-ethoxyphenyl substituent is also relatively uncommon compared to 4-trifluoromethoxy-phenyl or 4-trifluoromethyl-phenyl groups. Analog synthesis around the ethoxy position (e.g., halogenation, chain extension, cyclization) and furan ring modification (e.g., methylfuran, thiophene replacement) are rational diversification vectors. The compound's intermediate potency (Ki = 1.40 nM) provides a measurable window for detecting both potency-improving and potency-reducing modifications, making it an informative benchmark for SAR campaigns.

Target Engagement Studies in Intact Cell Systems Requiring Non-Basic sEH Inhibitors

For cellular target engagement assays where basic amine-containing inhibitors may exhibit altered intracellular distribution due to lysosomal trapping (a well-documented phenomenon for lipophilic amines with pKₐ > 7.4), the target compound's neutral central scaffold may provide more predictable cytosolic exposure [1]. Although direct cellular permeability and intracellular sEH engagement data for this specific compound are not publicly available, its calculated physicochemical profile (MW 338.4, moderate lipophilicity inferred from ethoxyphenyl substituent) and lack of a basic center are consistent with passive membrane diffusion. Researchers should validate cellular activity experimentally using sEH activity assays in cell lysates or cellular thermal shift assays (CETSA) before drawing firm conclusions about intracellular target engagement .

Procurement for Patent-Landscape Analysis and Freedom-to-Operate Evaluation in the sEH Inhibitor Field

As an explicitly exemplified compound (Compound 1) in three US patents (US10377744, US11123311, US11723929) assigned to the University of California, this compound is valuable for competitive intelligence and freedom-to-operate analyses in the sEH inhibitor space [1]. Its structural distinctiveness from clinically investigated sEH inhibitors (AR9281, GSK2256294, EC5026) makes it a useful comparator for evaluating the breadth of existing patent claims. Procurement of the physical sample enables experimental demonstration of structural non-overlap with competitor chemical matter and supports novelty arguments during patent prosecution or due diligence assessments .

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.